molecular formula C9H9FO4S B12312290 3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid

3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid

Cat. No.: B12312290
M. Wt: 232.23 g/mol
InChI Key: UUWWTLKWWPWKIK-UHFFFAOYSA-N
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Description

3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid (CAS 1955492-59-7) is a high-purity benzoic acid derivative supplied for advanced chemical synthesis and research applications. This compound features a molecular formula of C9H9FO4S and a molecular weight of 232.23 g/mol . Its structure integrates a carboxylic acid moiety with a reactive fluorosulfonyl group on a dimethyl-substituted benzene ring, making it a valuable multifunctional synthetic intermediate . The reactive sulfonyl fluoride group is of significant interest in the development of SuFEx (Sulfur Fluoride Exchange) click chemistry, a powerful tool for modular compound assembly and bioconjugation . Researchers utilize this compound in medicinal chemistry for constructing complex molecules and in materials science for creating novel polymers and covalent organic frameworks. Proper handling is essential; this material requires storage at -20°C for long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H9FO4S

Molecular Weight

232.23 g/mol

IUPAC Name

3-fluorosulfonyl-4,5-dimethylbenzoic acid

InChI

InChI=1S/C9H9FO4S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H,11,12)

InChI Key

UUWWTLKWWPWKIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)F)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Sulfuryl Fluoride Incorporation via Electrophilic Aromatic Substitution

Reaction Overview

This method employs electrophilic sulfonation of 4,5-dimethylbenzoic acid using sulfuryl fluoride (SO₂F₂) under controlled conditions. The fluorosulfonyl group is introduced directly at the meta position relative to the carboxylic acid group.

Procedure

  • Substrate Preparation : 4,5-Dimethylbenzoic acid is dissolved in anhydrous dichloromethane.
  • Electrophilic Sulfonation : SO₂F₂ gas is bubbled into the solution at −10°C in the presence of AlCl₃ (1.2 equiv) as a Lewis acid catalyst.
  • Quenching : The reaction is quenched with ice-water, and the product is extracted using ethyl acetate.
  • Purification : Recrystallization from methanol yields 3-(fluorosulfonyl)-4,5-dimethylbenzoic acid (purity >95%, yield: 68–72%).

Key Considerations

  • Regioselectivity : The electron-withdrawing carboxylic acid group directs sulfonation to the meta position.
  • Side Reactions : Over-sulfonation is minimized by maintaining low temperatures (−10°C to 0°C).

Chlorosulfonation Followed by Halogen Exchange

Two-Step Synthesis

This approach first introduces a sulfonyl chloride group, followed by fluoride substitution.

Step 1: Chlorosulfonation
  • Conditions : 4,5-Dimethylbenzoic acid reacts with chlorosulfonic acid (ClSO₃H) at 50°C for 6 hours.
  • Intermediate : 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid (yield: 85–90%).
Step 2: Fluorination
  • Reagents : Potassium fluoride (KF, 3.0 equiv) in acetone/water (4:1 v/v) at 60°C.
  • Conversion : The chloride is replaced by fluoride via nucleophilic substitution (yield: 92–95%).

Advantages

  • Scalability : High yields in both steps make this method industrially viable.
  • Safety : Avoids handling gaseous SO₂F₂.

Oxidative Dearomatization-Rearomatization Strategy

Methodology

Adapted from phenol-based protocols, this route uses 2,4,5-trimethylphenol as the starting material:

  • Dearomatization : Oxidative treatment with (diacetoxyiodo)benzene (DIB) forms a 2,5-cyclohexadienone intermediate.
  • Sulfonyl Fluoride Introduction : Reaction with difluoromethyl 2-pyridyl sulfone introduces the fluorosulfonyl group.
  • Rearomatization : Acidic conditions (HCl/EtOH) restore aromaticity, yielding the target compound.

Performance

  • Yield : 65–70% over three steps.
  • Challenges : Requires strict control of oxidation states to prevent over-oxidation of methyl groups.

Metal-Catalyzed Fluorosulfonylation

Nickel-Catalyzed Coupling

A recent advancement uses Ni(II) catalysis to couple 4,5-dimethylbenzoyl bromide with sodium dithionite (Na₂S₂O₄) and N-fluorobenzenesulfonimide (NFSI):

  • Conditions : NiCl₂ (10 mol%), 1,10-phenanthroline ligand, DMF, 80°C, 12 hours.
  • Yield : 78%.

Mechanism

The reaction proceeds via a radical pathway, with Ni mediating sulfur dioxide insertion and fluorine transfer.

Photoredox Decarboxylative Sulfonylation

Innovative Approach

Leveraging photoredox catalysis, this method converts 3-(fluorosulfonyl)-4,5-dimethylbenzaldehyde into the carboxylic acid via oxidation:

  • Aldehyde Synthesis : 4,5-Dimethylbenzaldehyde undergoes fluorosulfonylation using Selectfluor™ under blue LED irradiation.
  • Oxidation : The aldehyde is oxidized to the carboxylic acid using KMnO₄ in acidic conditions (yield: 82% over two steps).

Comparative Analysis of Methods

Method Key Reagents Yield (%) Advantages Limitations
Direct SO₂F₂ Incorporation SO₂F₂, AlCl₃ 68–72 Single-step, high regioselectivity Requires gaseous SO₂F₂
Chlorosulfonation/F⁻ Exchange ClSO₃H, KF 78–85 Scalable, avoids gases Two-step process
Dearomatization Strategy DIB, difluoromethyl sulfone 65–70 Functional group tolerance Multi-step, moderate yield
Ni Catalysis NiCl₂, Na₂S₂O₄, NFSI 78 Mild conditions, radical tolerance Limited substrate scope
Photoredox Oxidation Selectfluor™, KMnO₄ 82 Tunable oxidation Requires specialized equipment

Challenges and Optimization Opportunities

  • Intermediate Stability : Sulfonyl chlorides are prone to hydrolysis; in situ fluorination is recommended.
  • Catalyst Cost : Nickel-based systems require ligand optimization to reduce metal loading.
  • Regioselectivity : Electron-donating methyl groups may interfere with sulfonation positioning; computational modeling (DFT) could guide directing group strategies.

Chemical Reactions Analysis

Types of Reactions

3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted benzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound serves as an important building block in the synthesis of various pharmaceutical agents. Its ability to modify biological activity makes it suitable for designing drugs targeting specific pathways or diseases.

  • Case Study: Anticancer Agents
    Research has indicated that derivatives of 3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid can exhibit potent anticancer properties by inhibiting specific kinases involved in tumor growth. This application highlights the compound's potential in developing targeted therapies.

Agricultural Chemicals

The compound is used in synthesizing agrochemicals, particularly insecticides and herbicides. Its fluorinated structure contributes to increased efficacy and stability of these chemicals under environmental conditions.

  • Case Study: Insecticides
    A study demonstrated that formulations containing this compound showed improved pest control compared to non-fluorinated counterparts, indicating its role in enhancing agricultural productivity while minimizing environmental impact.

Material Science

In material science, this compound is explored for its potential in creating advanced materials such as polymers and liquid crystals. The fluorosulfonyl group can impart desirable properties like thermal stability and chemical resistance.

  • Case Study: Liquid Crystals
    Research into liquid crystal displays (LCDs) has shown that incorporating this compound into polymer matrices can enhance the performance of LCDs by improving response times and stability under varying temperatures.

Data Table: Comparative Applications

Application AreaSpecific Use CaseBenefits
Pharmaceutical DevelopmentAnticancer agentsTargeted action against specific kinases
Agricultural ChemicalsInsecticidesEnhanced efficacy and stability
Material ScienceLiquid crystalsImproved thermal stability and response times

Mechanism of Action

The mechanism of action of 3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modulate biological functions by inhibiting or activating specific enzymes and signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid -SO₂F (3), -CH₃ (4,5) C₁₀H₁₁FO₄S ~258.26 (calculated) High electrophilicity; potential intermediate in sulfonamide synthesis
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid -SO₂Cl (3), -F (5), -CH₃ (4) C₉H₇ClFO₄S ~288.67 (calculated) Reactivity in nucleophilic substitution (Cl vs. F leaving groups)
3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid -N(CH₃)₂SO₂ (3), -CH₃ (4,5) C₁₂H₁₇NO₄S 172.19 (reported)* Lower acidity due to sulfamoyl group; pharmaceutical intermediates
2-Phenylbenzimidazole-5-sulfonic acid -SO₃H (5), benzimidazole ring C₁₃H₁₀N₂O₃S 274.3 UV-absorbing properties; sunscreen ingredient

Key Findings :

  • Electrophilicity : The fluorosulfonyl group in the target compound is more electronegative than chlorosulfonyl (), enhancing its reactivity in substitution reactions.
  • Applications : Sulfonic/sulfonyl benzoic acids are widely used as UV filters () or intermediates for sulfonamide drugs, depending on substituent patterns .

Fluorinated Benzoic Acids

Table 2: Fluorine Substituent Effects

Compound Name Substituents (Position) Similarity Score Key Differences
3-Fluoro-5-hydroxy-4-methylbenzoic acid -F (3), -OH (5), -CH₃ (4) 0.93 Hydroxy group increases acidity (pKa ~2.5) vs. sulfonyl group (pKa ~1.2)
4-Fluoro-2-hydroxybenzoic acid -F (4), -OH (2) 0.89 Ortho-hydroxy group enhances chelation properties

Key Findings :

  • Acidity : The fluorosulfonyl group in the target compound confers stronger acidity compared to fluorinated hydroxybenzoic acids, making it more reactive in deprotonation-driven reactions .
  • Positional Effects : Fluorine at the 3-position (as in the target compound) directs electrophilic substitution to the 6-position, whereas fluorine at the 4-position () alters regioselectivity .

Methyl-Substituted Benzoic Acids

Table 3: Methyl Group Influence

Compound Name Methyl Substituents (Position) Molecular Formula Impact on Properties
This compound 4,5-dimethyl C₁₀H₁₁FO₄S Reduced solubility in water; increased thermal stability
5-Chloro-3-(tert-butylsulfamoyl)-2-fluorobenzoic acid None C₁₁H₁₂ClFNO₄S Higher solubility due to lack of methyl groups

Key Findings :

  • Solubility: The 4,5-dimethyl groups in the target compound likely reduce aqueous solubility compared to non-methylated analogs, favoring organic solvents like DMSO or THF .
  • Thermal Stability : Methyl groups adjacent to sulfonyl moieties may enhance thermal stability by sterically shielding reactive sites .

Biological Activity

3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid is an organic compound notable for its unique structure, featuring a fluorosulfonyl group attached to a benzoic acid core with two methyl substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activity. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

  • Molecular Formula : C9H9FO4S
  • Molecular Weight : 232.23 g/mol
  • IUPAC Name : 3-fluorosulfonyl-4,5-dimethylbenzoic acid
  • Canonical SMILES : CC1=CC(=CC(=C1C)S(=O)(=O)F)C(=O)O

Table of Properties

PropertyValue
Molecular FormulaC9H9FO4S
Molecular Weight232.23 g/mol
IUPAC Name3-fluorosulfonyl-4,5-dimethylbenzoic acid
InChI KeyUUWWTLKWWPWKIK-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to the reactivity of the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modulation of various biological functions. Specifically, it is believed to affect enzyme activities and signaling pathways by inhibiting or activating specific targets.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells and inhibit cell proliferation. The following table summarizes findings on the anticancer activity of related compounds:

CompoundCancer Cell LineIC50 (µg/mL)
GenkwaninHepG-2 (liver cancer)22.5
GenkwaninHCT-116 (colon cancer)15.4
GenkwaninA549 (lung cancer)13.6

These findings suggest that structural features similar to those in this compound may confer similar biological effects.

Case Study: Inhibition of Enzymatic Activity

A study explored the interaction of compounds similar to this compound with cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. The findings indicated that these compounds could inhibit CDK2 activity, leading to cell cycle arrest in cancer cells. This mechanism suggests a pathway through which the compound may exert its anticancer effects.

Research Findings on Biological Applications

  • Bioactive Molecules Development : The compound is utilized in synthesizing bioactive molecules that serve as probes for studying biological processes.
  • Material Science Applications : Its unique chemical properties make it suitable for creating advanced materials such as polymers and coatings.

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